molecular formula C15H9NO6 B14895872 7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one

7,8-Dihydroxy-3-(4-nitrophenyl)chromen-4-one

Cat. No.: B14895872
M. Wt: 299.23 g/mol
InChI Key: UVNAKQKRGANHMN-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of 7,8-dihydroxycoumarin with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one has been extensively studied for its potential anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including liver, prostate, and pancreatic cancer cells. The compound induces cell death through mechanisms such as S-phase cell cycle arrest and loss of mitochondrial membrane potential .

In addition to its anticancer properties, this compound has been investigated for its antioxidant activity. It has demonstrated the ability to scavenge free radicals, which could make it useful in preventing oxidative stress-related diseases .

Mechanism of Action

The anticancer activity of 7,8-dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one is primarily attributed to its ability to induce cell cycle arrest and apoptosis. The compound arrests cells in the S phase of the cell cycle, leading to the inhibition of DNA synthesis. It also causes a loss of mitochondrial membrane potential, which triggers apoptosis through the intrinsic pathway. The compound’s ability to induce reactive oxygen species-independent cell death further highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one stands out due to its potent anticancer activity and ability to induce cell death through unique mechanisms. Its nitro group plays a crucial role in its biological activity, differentiating it from other similar compounds .

Properties

Molecular Formula

C15H9NO6

Molecular Weight

299.23 g/mol

IUPAC Name

7,8-dihydroxy-3-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H9NO6/c17-12-6-5-10-13(18)11(7-22-15(10)14(12)19)8-1-3-9(4-2-8)16(20)21/h1-7,17,19H

InChI Key

UVNAKQKRGANHMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)[N+](=O)[O-]

Origin of Product

United States

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